1-Iodo-3-methoxy-5-(trifluoromethyl)benzene
Overview
Description
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO. It is a halogenated aromatic compound, characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-methoxy-5-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-methoxy-5-(trifluoromethyl)aniline or 3-methoxy-5-(trifluoromethyl)thiophenol.
Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzaldehyde or 3-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-iodo-3-methoxy-5-methylbenzene.
Scientific Research Applications
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-iodo-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 4-Iodoanisole
- 3-Iodobenzotrifluoride
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties.
Properties
IUPAC Name |
1-iodo-3-methoxy-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYUVZKTYSSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868167-60-6 | |
Record name | 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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